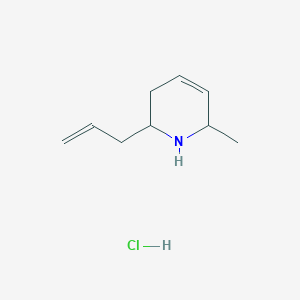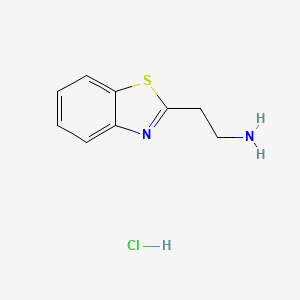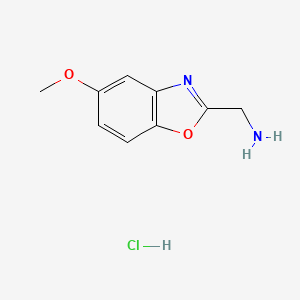
(3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride
Vue d'ensemble
Description
“(3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride” is a chemical compound with the CAS Number: 1158255-89-0 . It has a molecular weight of 229.75 . The IUPAC name for this compound is 3-methoxy-N-(4-methylbenzyl)-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “(3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride” is 1S/C12H19NO.ClH/c1-11-4-6-12(7-5-11)10-13-8-3-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride” is a solid at room temperature . The compound is stable under normal conditions.Applications De Recherche Scientifique
1. Cancer Cell Growth Inhibition
One significant application of related compounds is in cancer research. A study by Pettit et al. (2003) reported the synthesis and biological evaluation of a compound similar to (3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride. This compound demonstrated potent activity against various human and animal cancer cell lines, particularly in inhibiting tubulin polymerization, a crucial process in cell division (Pettit et al., 2003).
2. Thermostabilization of Polymers
In the field of materials science, derivatives of (3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride have been explored as thermostabilizers for polymers like polypropylene. Aghamali̇yev et al. (2018) synthesized derivatives that improved the thermal stability of polypropylene, highlighting the compound's potential in enhancing material properties (Aghamali̇yev et al., 2018).
3. DNA Interaction Studies
The compound's derivatives have also been utilized in studies involving DNA interactions. Moloney et al. (2001) investigated the synthesis of specific derivatives for potential use in DNA bis-intercalating agents. Such compounds could have implications in understanding DNA structure and function, as well as in developing novel therapeutic agents (Moloney et al., 2001).
4. Antioxidant Properties in Polypropylene
Pouteau et al. (2005) studied the structural modification of Kraft lignin after acid treatment, using a compound similar to (3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride as a model. This research provided insights into the antioxidant properties of the modified lignin in polypropylene, suggesting potential applications in enhancing the durability and lifespan of plastic materials (Pouteau et al., 2005).
5. Antibacterial Effects
Shimi and Shoukry (1975) explored the effects of a compound closely related to (3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride on bacterial cells. They found that it induced irreversible damage to bacterial DNA, indicating its potential use as an antibacterial agent (Shimi & Shoukry, 1975).
Safety and Hazards
Propriétés
IUPAC Name |
3-methoxy-N-[(4-methylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-11-4-6-12(7-5-11)10-13-8-3-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAXAYJICGECRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCCOC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B3085605.png)
![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)
![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3085615.png)


![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085647.png)
![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)


![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)
![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085678.png)